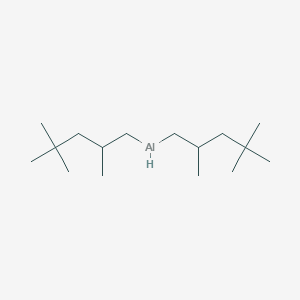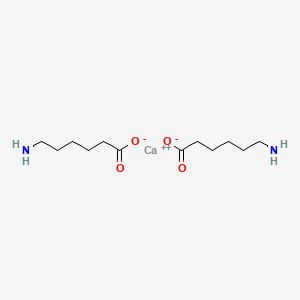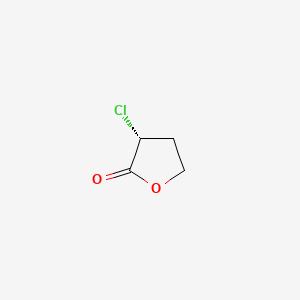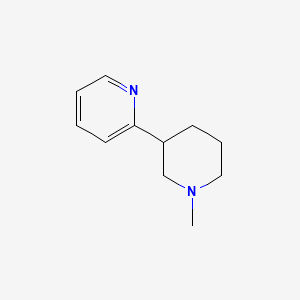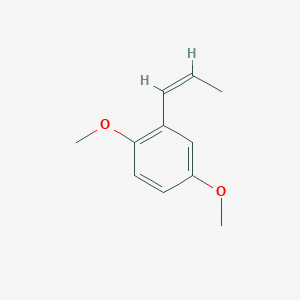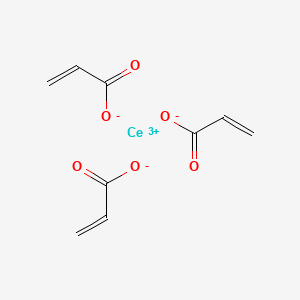
Cerium(3+) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+) acrylate is a coordination compound formed by the interaction of cerium ions in the +3 oxidation state with acrylate ions Cerium, a rare earth element, is known for its unique chemical properties, including its ability to exist in multiple oxidation states Acrylate, derived from acrylic acid, is a versatile organic compound widely used in polymer chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(3+) acrylate can be synthesized through several methods. One common approach involves the reaction of cerium(III) nitrate with sodium acrylate in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of this compound as a precipitate. The reaction can be represented as follows:
Ce(NO3)3+3NaC3H3O2→Ce(C3H3O2)3+3NaNO3
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Cerium(3+) acrylate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) in the presence of strong oxidizing agents.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can serve as reducing agents.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed:
Oxidation: Cerium(4+) compounds such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Cerium(3+) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other cerium compounds.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, coatings, and as a corrosion inhibitor.
Mechanism of Action
Cerium(3+) acrylate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) chloride:
Cerium(IV) oxide: Known for its strong oxidative properties and used in catalysis and environmental applications.
Cerium(III) chloride: Commonly used in organic synthesis and as a precursor for other cerium compounds.
Uniqueness: this compound is unique due to its combination of cerium’s redox properties and the versatility of the acrylate ligand. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use.
Comparison with Similar Compounds
- Cerium(IV) oxide
- Cerium(III) chloride
- Cerium(III) nitrate
Properties
CAS No. |
94232-54-9 |
|---|---|
Molecular Formula |
C9H9CeO6 |
Molecular Weight |
353.28 g/mol |
IUPAC Name |
cerium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Ce/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
ZLHYQQUHFATESX-UHFFFAOYSA-K |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


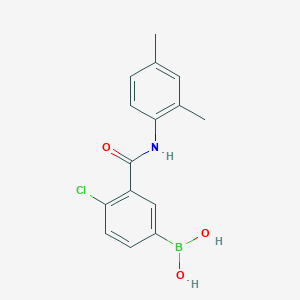

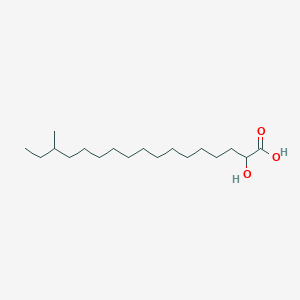



![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
